molecular formula C9H6FNO3 B1322558 4-Cyano-3-fluorophenoxyacetic acid CAS No. 401478-77-1

4-Cyano-3-fluorophenoxyacetic acid

Cat. No. B1322558
M. Wt: 195.15 g/mol
InChI Key: VRJLOBMJAAAJSB-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenoxyacetic acid is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. The compound features a cyano group and a fluorine atom attached to a phenoxyacetic acid moiety, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of compounds related to 4-Cyano-3-fluorophenoxyacetic acid has been explored in several studies. For instance, a domino reaction involving alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids has been reported to yield furanones, which are structurally related to phenoxyacetic acid derivatives . Additionally, a new synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate of phenoxypropionate herbicide, has been developed using 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxidation with BBr3 .

Molecular Structure Analysis

The molecular structure of compounds containing the 3-fluoro-4-cyanophenoxy group has been characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) have been employed to confirm the structures of novel 3-fluoro-4-cyanophenol esters of substituted phenoxyacetic acids . These techniques are essential for understanding the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of the cyano and fluoro groups in the context of phenoxyacetic acid derivatives has been explored. Cyano-activated fluoro displacement reactions have been used to synthesize cyanophenoxazines and related compounds, demonstrating the potential for creating diverse heterocyclic structures . The presence of a cyano group has also been shown to significantly affect the electronic spectra and dissociation constants of hydroxycoumarins, indicating its strong electron-withdrawing nature .

Physical and Chemical Properties Analysis

The introduction of a 3-fluoro-4-cyanophenoxy group into compounds has been found to influence their mesomorphic properties, such as the formation of enantiotropic and monotropic nematic phases in liquid crystals . The physical properties of these compounds, including bond lengths, bond angles, and dihedral angles, have been calculated using ab initio methods, revealing little variation among compounds with similar structures . Additionally, the crystal structures of various salts of phenoxyacetic acid analogues have been determined, showing two-dimensional hydrogen-bonded polymers and one-dimensional chains, which are important for understanding the solid-state properties of these materials .

Scientific Research Applications

Photodegradation and Environmental Interactions

Direct and Indirect Photolysis of Cyhalofop in Aqueous Systems
The study delves into the photodegradation of cyhalofop-butyl and its primary metabolite in water under various irradiation wavelengths. The degradation process is accelerated by UV irradiation and the presence of photocatalysts like titanium dioxide and zinc oxide. This research provides insight into the environmental behavior and fate of herbicides related to 4-Cyano-3-fluorophenoxyacetic acid in aquatic systems (Pinna & Pusino, 2011).

Hydrolysis and Adsorption on Soil Colloids
This study investigates the stability and behavior of cyhalofop-butyl, related to 4-Cyano-3-fluorophenoxyacetic acid, in various pH conditions and its interaction with soil components. It reveals the herbicide's degradation pathways and adsorption mechanisms, contributing to our understanding of its environmental transport and transformation (Pinna et al., 2008).

Synthetic Applications and Method Development

New Synthesis Technique
The paper reviews a new synthesis technique for an important intermediate of phenoxypropionate herbicide, highlighting the use of specific starting materials and characterizing the chemical structure. This contributes to improving the production processes and yields of compounds related to 4-Cyano-3-fluorophenoxyacetic acid (Yuan-yuan, 2009).

Synthesis and Characterization of Esters
This work presents the synthesis and characterization of novel esters derived from 3-fluoro-4-cyanophenol, indicating advancements in the field of synthetic chemistry and providing new compounds with potential applications in various industries (Shi-tao, 2013).

Biological and Agricultural Applications

Induction of Defense in Cereals
The paper discusses how 4-fluorophenoxyacetic acid, closely related to 4-Cyano-3-fluorophenoxyacetic acid, can be used as a plant strengthener in agriculture. It enhances resistance in crops like rice, wheat, and barley against sap-sucking insects, increasing crop yields. This research opens avenues for developing sustainable pest control methods (Wanwan Wang et al., 2020).

Analytical and Sensory Applications

Aggregation-induced Emission Nanofiber as Dual Sensor
This study introduces a novel sensor made from cyano-substituted vinylacridine derivatives, capable of detecting aromatic amine and acid vapors. This sensor, owing to its low detection limits and quick response times, has significant potential in environmental monitoring and safety applications (Xue et al., 2017).

properties

IUPAC Name

2-(4-cyano-3-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJLOBMJAAAJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626910
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenoxyacetic acid

CAS RN

401478-77-1
Record name (4-Cyano-3-fluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-fluoro-4-hydroxybenzonitrile (274 mg, 2.1 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 6 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with concentrated hydrochloric acid to pH 1, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was recrystallized from ethanol and petroleum ether to give 268 mg 4-cyano-3-fluorophenoxyacetic acid as white crystals, mp 150-152° C.
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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